Cas no 869898-86-2 (Platencin)

Platencin structure
Platencin structure
Produktname:Platencin
CAS-Nr.:869898-86-2
MF:C24H27NO6
MW:425.4742872715
CID:1066731
PubChem ID:16745128

Platencin Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Platencin
    • 2,4-Dihydroxy-3-[3-(5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl)propanoylamino]b
    • 3-[[3-[(2S,4aS,8S,8aR)-1,3,4,7,8,8a-Hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4a-ethanonaphthalen-8-yl]-1-oxopropyl]amino]-2,4-dihydroxybenzoic acid (ACI)
    • (-)-Platencin
    • DTXSID90659162
    • 2,4-Dihydroxy-3-{3-[(2S,4aS,8S)-8-methyl-3-methylidene-7-oxo-1,3,4,7,8,8a-hexahydro-2H-2,4a-ethanonaphthalen-8-yl]propanamido}benzoic acid
    • SCHEMBL4547385
    • Platencin [MI]
    • HY-118512
    • Benzoic acid, 3-((3-((2S,4aS,8S,8aR)-1,3,4,7,8,8a-hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4a-ethanonaphthalen-8-yl)-1-oxopropyl)amino)-2,4-dihydroxy-
    • 869898-86-2
    • CHEBI:68241
    • CS-0066239
    • BDBM50601421
    • 2,4-dihydroxy-3-({3-[(4aS,8S,8aR)-8-methyl-3-methylidene-7-oxo-1,3,4,7,8,8a-hexahydro-2H-2,4a-ethanonaphthalen-8-yl]propanoyl}amino)benzoic acid
    • 3-((3-((2S,4aS,8S,8aR)-1,3,4,7,8,8a-Hexahydro-8-methyl-3-methylene-7-oxo-2H-2,4a-ethanonaphthalen-8-yl)-1-oxopropyl)amino)-2,4-dihydroxybenzoic acid
    • Q27136732
    • 2,4-dihydroxy-3-[3-[(1S,5S,6R,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo[6.2.2.01,6]dodec-2-enyl]propanoylamino]benzoic acid
    • XK356W8OOB
    • 2,4-Dihydroxy-3-({3-[(2s,4as,8s,8ar)-8-Methyl-3-Methylidene-7-Oxo-1,3,4,7,8,8a-Hexahydro-2h-2,4a-Ethanonaphthalen-8-Yl]propanoyl}amino)benzoic Acid
    • AKOS040756240
    • UNII-XK356W8OOB
    • N32
    • CHEMBL1092943
    • 2,4-dihydroxy-3-((3-((4aS,8S,8aR)-8-methyl-3-methylidene-7-oxo-1,3,4,7,8,8a-hexahydro-2H-2,4a-ethanonaphthalen-8-yl)propanoyl)amino)benzoic acid
    • DA-66773
    • 2,4-dihydroxy-3-(3-((1S,5S,6R,8S)-5-methyl-9-methylidene-4-oxo-5-tricyclo(6.2.2.01,6)dodec-2-enyl)propanoylamino)benzoic acid
    • Inchi: 1S/C24H27NO6/c1-13-12-24-9-5-14(13)11-17(24)23(2,18(27)6-10-24)8-7-19(28)25-20-16(26)4-3-15(21(20)29)22(30)31/h3-4,6,10,14,17,26,29H,1,5,7-9,11-12H2,2H3,(H,25,28)(H,30,31)/t14-,17-,23-,24+/m0/s1
    • InChI-Schlüssel: DWUHGPPFFABTIY-RLWZQHMASA-N
    • Lächelt: C([C@@]1(C(=O)C=C[C@@]23CC[C@@H](C[C@@H]12)C(=C)C3)C)CC(=O)NC1C(O)=CC=C(C(=O)O)C=1O

Berechnete Eigenschaften

  • Genaue Masse: 425.18383758g/mol
  • Monoisotopenmasse: 425.18383758g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 31
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 836
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topologische Polaroberfläche: 124

Platencin Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66002-500ug
Platencin
869898-86-2 98%
500ug
¥12776.00 2023-09-08
TRC
P578203-50µg
Platencin
869898-86-2
50µg
525.00 2021-07-19
TRC
P578203-100?g
Platencin
869898-86-2
100μg
825.00 2021-07-19
TRC
P578203-10µg
Platencin
869898-86-2
10µg
140.00 2021-07-19
BioAustralis
BIA-P1178-0.50 mg
Platencin
869898-86-2 >95%byHPLC
0.50mg
$1278.00 2023-08-21
TRC
P578203-.1mg
Platencin
869898-86-2
1mg
$976.00 2023-05-17
TRC
P578203-.01mg
Platencin
869898-86-2
01mg
$167.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-202291-100 µg
Platencin,
869898-86-2 >99%
100µg
¥2,738.00 2023-07-10
TRC
P578203-.05mg
Platencin
869898-86-2
05mg
$626.00 2023-05-17
BioAustralis
BIA-P1178-0.10mg
Platencin
869898-86-2 >95% by HPLC
0.10mg
$380.00 2024-09-10

Platencin Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
A Second-Generation Chemoenzymatic Total Synthesis of Platencin
Muhammad, Rehmani N.; et al, Synlett, 2016, 27(1), 61-66

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 5 h, 50 °C
1.2 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  14 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
2.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt → 40 °C; 40 min, 40 °C; 40 °C → rt
2.2 Reagents: Sodium chloride Solvents: Water
Referenz
Total Synthesis and Biological Evaluation of the Fab-Inhibitory Antibiotic Platencin and Analogues Thereof
Leung, Gulice Y. C.; et al, European Journal of Organic Chemistry, 2011, (1), 183-196

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, 18 °C
1.2 Solvents: Dimethylformamide ;  70 h, 18 °C
Referenz
A Chemoenzymatic and Fully Stereocontrolled Total Synthesis of the Antibacterial Natural Product (-)-Platencin
Chang, Ee Ling; et al, Chemistry - An Asian Journal, 2015, 10(2), 427-439

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Stereocontrolled Formal Synthesis of Platencin
Hsu, Day-Shin ; et al, European Journal of Organic Chemistry, 2018, 2018(34), 4689-4695

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0.75 h, 18 °C; 18 °C → 78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 18 °C; 1.5 h, 18 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0.5 h, 18 °C
3.1 -
Referenz
A Second-Generation Chemoenzymatic Total Synthesis of Platencin
Muhammad, Rehmani N.; et al, Synlett, 2016, 27(1), 61-66

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Chlorotrimethylsilane ,  Lithium bis(trimethylsilyl)amide Solvents: Dichloromethane ;  1 h, 18 °C
1.2 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  N-methylmorpholine N-oxide ;  16 h, 60 °C
2.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  48 h, 18 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, 18 °C
3.2 Solvents: Dimethylformamide ;  70 h, 18 °C
Referenz
A Chemoenzymatic and Fully Stereocontrolled Total Synthesis of the Antibacterial Natural Product (-)-Platencin
Chang, Ee Ling; et al, Chemistry - An Asian Journal, 2015, 10(2), 427-439

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  10 min, 0 °C
1.3 Solvents: Toluene ;  0 °C; 0 °C → 50 °C; 1.5 h, 50 °C; 50 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Solvents: Tetrahydrofuran ;  rt
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt → 60 °C; 1 h, 60 °C; 60 °C → rt
1.7 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Dichloromethane ;  rt
2.2 Reagents: Dess-Martin periodinane ;  1 h, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.4 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 -
Referenz
Enantioselective divergent approaches to both (-)-platensimycin and (-)-platencin
Hirai, Sho; et al, Tetrahedron, 2011, 67(2), 518-530

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, rt
2.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt; rt → 40 °C; 40 min, 40 °C
Referenz
Total synthesis of platencin
Nicolaou, K. C.; et al, Angewandte Chemie, 2008, 47(9), 1780-1783

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt
2.1 -
Referenz
Stereocontrolled Formal Synthesis of Platencin
Hsu, Day-Shin ; et al, European Journal of Organic Chemistry, 2018, 2018(34), 4689-4695

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0.5 h, 18 °C
2.1 -
Referenz
A Second-Generation Chemoenzymatic Total Synthesis of Platencin
Muhammad, Rehmani N.; et al, Synlett, 2016, 27(1), 61-66

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  tert-Butanol ;  5 min, 0 °C
1.2 30 min, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, rt
3.2 Solvents: Dimethylformamide ;  40 h, rt
Referenz
A Nine-Step Total Synthesis of (-)-Platencin
Tiefenbacher, Konrad; et al, Journal of Organic Chemistry, 2009, 74(8), 2937-2941

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  16 h, rt
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, rt
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt; rt → 40 °C; 40 min, 40 °C
Referenz
Total synthesis of platencin
Nicolaou, K. C.; et al, Angewandte Chemie, 2008, 47(9), 1780-1783

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt → 40 °C; 40 min, 40 °C; 40 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water
Referenz
Total Synthesis and Biological Evaluation of the Fab-Inhibitory Antibiotic Platencin and Analogues Thereof
Leung, Gulice Y. C.; et al, European Journal of Organic Chemistry, 2011, (1), 183-196

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  48 h, 18 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, 18 °C
2.2 Solvents: Dimethylformamide ;  70 h, 18 °C
Referenz
A Chemoenzymatic and Fully Stereocontrolled Total Synthesis of the Antibacterial Natural Product (-)-Platencin
Chang, Ee Ling; et al, Chemistry - An Asian Journal, 2015, 10(2), 427-439

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  16 h, 25 °C
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Referenz
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Enantioselective divergent approaches to both (-)-platensimycin and (-)-platencin
Hirai, Sho; et al, Tetrahedron, 2011, 67(2), 518-530

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Dess-Martin periodinane ;  1 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.4 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 -
Referenz
Enantioselective divergent approaches to both (-)-platensimycin and (-)-platencin
Hirai, Sho; et al, Tetrahedron, 2011, 67(2), 518-530

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt; rt → 40 °C; 40 min, 40 °C
Referenz
Total synthesis of platencin
Nicolaou, K. C.; et al, Angewandte Chemie, 2008, 47(9), 1780-1783

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  Tetrahydrofuran ;  rt; 15 min, rt
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 5 h, 50 °C
2.2 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  14 h, rt
2.3 Reagents: Sodium chloride Solvents: Water
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt → 40 °C; 40 min, 40 °C; 40 °C → rt
3.2 Reagents: Sodium chloride Solvents: Water
Referenz
Total Synthesis and Biological Evaluation of the Fab-Inhibitory Antibiotic Platencin and Analogues Thereof
Leung, Gulice Y. C.; et al, European Journal of Organic Chemistry, 2011, (1), 183-196

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 5 min, 0 °C; 7 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  4 h, rt
3.1 -
Referenz
Stereocontrolled Formal Synthesis of Platencin
Hsu, Day-Shin ; et al, European Journal of Organic Chemistry, 2018, 2018(34), 4689-4695

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Referenz
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, rt
1.2 Solvents: Dimethylformamide ;  40 h, rt
Referenz
A Nine-Step Total Synthesis of (-)-Platencin
Tiefenbacher, Konrad; et al, Journal of Organic Chemistry, 2009, 74(8), 2937-2941

Herstellungsverfahren 23

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  25 °C; 25 °C → 50 °C; 6 h, 50 °C
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Referenz
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Herstellungsverfahren 24

Reaktionsbedingungen
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  20 min, 25 °C
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Referenz
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Herstellungsverfahren 25

Reaktionsbedingungen
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  20 min, rt
2.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, rt
3.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt; rt → 40 °C; 40 min, 40 °C
Referenz
Total synthesis of platencin
Nicolaou, K. C.; et al, Angewandte Chemie, 2008, 47(9), 1780-1783

Herstellungsverfahren 26

Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ,  Hexamethylphosphoramide ;  30 min, -78 °C
1.2 2 h, -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  Tetrahydrofuran ;  rt; 15 min, rt
2.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  20 min, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  rt → 50 °C; 5 h, 50 °C
3.2 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  14 h, rt
3.3 Reagents: Sodium chloride Solvents: Water
4.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  rt → 40 °C; 40 min, 40 °C; 40 °C → rt
4.2 Reagents: Sodium chloride Solvents: Water
Referenz
Total Synthesis and Biological Evaluation of the Fab-Inhibitory Antibiotic Platencin and Analogues Thereof
Leung, Gulice Y. C.; et al, European Journal of Organic Chemistry, 2011, (1), 183-196

Herstellungsverfahren 27

Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide ,  Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  tert-Butanol ;  5 min, 0 °C
2.2 30 min, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
4.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, rt
4.2 Solvents: Dimethylformamide ;  40 h, rt
Referenz
A Nine-Step Total Synthesis of (-)-Platencin
Tiefenbacher, Konrad; et al, Journal of Organic Chemistry, 2009, 74(8), 2937-2941

Herstellungsverfahren 28

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
2.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Referenz
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Herstellungsverfahren 29

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Acetonitrile ,  Dichloromethane ;  7.5 h, rt
2.2 Solvents: Dimethylformamide ;  40 h, rt
Referenz
A Nine-Step Total Synthesis of (-)-Platencin
Tiefenbacher, Konrad; et al, Journal of Organic Chemistry, 2009, 74(8), 2937-2941

Herstellungsverfahren 30

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  Tetrahydrofuran ;  25 °C; 15 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  25 °C; 25 °C → 50 °C; 6 h, 50 °C
3.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
4.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Referenz
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Herstellungsverfahren 31

Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ,  Tetrahydrofuran ,  Hexamethylphosphoramide ;  35 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  Tetrahydrofuran ;  25 °C; 15 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  25 °C; 25 °C → 50 °C; 6 h, 50 °C
4.1 Reagents: Triethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  13 h, 25 °C
5.1 Reagents: Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimet… Solvents: Dimethylformamide ;  25 °C; 25 °C → 40 °C; 40 min, 40 °C
Referenz
Total Syntheses of (±)-Platencin and (-)-Platencin
Nicolaou, K. C.; et al, Journal of the American Chemical Society, 2009, 131(43), 15909-15917

Platencin Raw materials

Platencin Preparation Products

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